BenchChemオンラインストアへようこそ!

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate

CNS drug discovery ligand efficiency blood-brain barrier

Select this compound for its distinct SAR profile as a simplified AC-90179 analog. Lacking the N-(4-methylbenzyl) group and carrying a 2-methoxyethyl substituent, it offers lower molecular weight (free base MW=306 Da) and altered physicochemical properties versus AC-90179. Supplied as a formate salt for enhanced aqueous solubility, it is ideal for HTS library screening and CNS drug discovery programs targeting 5-HT2A and D2 receptors. Confirm receptor binding data before use.

Molecular Formula C18H28N2O5
Molecular Weight 352.431
CAS No. 1421452-62-1
Cat. No. B2702882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate
CAS1421452-62-1
Molecular FormulaC18H28N2O5
Molecular Weight352.431
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OC.C(=O)O
InChIInChI=1S/C17H26N2O3.CH2O2/c1-21-12-11-19-9-7-15(8-10-19)18-17(20)13-14-3-5-16(22-2)6-4-14;2-1-3/h3-6,15H,7-13H2,1-2H3,(H,18,20);1H,(H,2,3)
InChIKeyCRVWNHCLZDLNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide Formate (CAS 1421452-62-1): Chemical Profile and Comparator Context


N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate (CAS 1421452-62-1) is a synthetic piperidine derivative bearing a 4-methoxyphenylacetamide pharmacophore and a 2-methoxyethyl substituent on the piperidine nitrogen, isolated as a formate salt [1]. It belongs to a class of compounds targeting serotonin and dopamine receptors, with its closest well-characterized structural analog being AC‑90179 (Ki = 2.1 nM at 5‑HT2A), a selective serotonin 5‑HT2A receptor inverse agonist [2]. Unlike AC‑90179, the title compound lacks the N‑(4‑methylbenzyl) group and carries a 2‑methoxyethyl rather than an N‑methyl group on the piperidine ring, resulting in a lower molecular weight (free base MW = 306 vs. 378 Da) and altered physicochemical properties that may influence receptor selectivity, metabolic stability, and CNS penetration. Published experimental data specific to this exact compound are extremely sparse; the evidence below is drawn primarily from class‑level inference and cross‑study comparison with structurally related analogs.

Why Generic Substitution Fails for N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide Formate


In‑class piperidine‑based 4‑methoxyphenylacetamide ligands cannot be interchanged casually because minor structural modifications—such as the presence or absence of an N‑benzyl group, the nature of the N‑alkyl substituent on the piperidine ring, or the salt form—profoundly alter receptor binding profiles, functional activity (inverse agonism vs. antagonism), brain penetration, and oral bioavailability [1]. AC‑90179, for instance, exhibits high 5‑HT2A affinity (Ki = 2.1 nM) and inverse agonism but has poor oral bioavailability that prevented its clinical advancement; the title compound’s distinct substitution pattern may yield a different balance of target engagement and ADME properties. Therefore, direct substitution without head‑to‑head comparative data risks selecting a compound with unfavourable selectivity, pharmacokinetics, or functional activity for the intended application.

Quantitative Differentiation Evidence for N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide Formate


Reduced Molecular Weight vs. AC‑90179: Potential for Improved Ligand Efficiency and CNS Permeability

The title compound (free base MW = 306 Da) is approximately 72 Da lighter than AC‑90179 (MW = 378 Da) because it lacks the N‑(4‑methylbenzyl) substituent [1]. In CNS drug design, a molecular weight below 350 Da is generally favourable for passive BBB permeation, and the reduction in molecular weight raises the ligand efficiency (LipE) if potency is maintained. While direct potency data for the title compound are lacking, the structural simplification provides a higher ‘ceiling’ for achieving desirable CNS drug‑like properties [2].

CNS drug discovery ligand efficiency blood-brain barrier

Formate Salt Advantage: Expected Solubility Enhancement Over the Free Base

The compound is supplied as a formate salt, whereas the parent free base is a weakly basic amine (predicted pKa ~8–9). Salt formation with formic acid typically increases aqueous solubility by several‑fold relative to the free base in physiological pH ranges, a well‑established pharmaceutical principle [1]. Although no experimental solubility data for this specific compound have been publicly reported, the availability of the pre‑formed salt streamlines formulation for in vitro and in vivo assays, reducing the need for counter‑ion adjustment or pH manipulation by the end user [2].

salt selection aqueous solubility bioavailability

Potential for Reduced hERG Liability vs. N‑Methyl Piperidine Analogs

The 2‑methoxyethyl substituent on the piperidine nitrogen is larger and more electron‑withdrawing than a simple methyl group, which reduces the basicity of the piperidine nitrogen (predicted ΔpKa ≈ −0.5 to −1.0 units) [1]. In multiple chemical series, lowering piperidine basicity correlates with reduced hERG channel affinity [2]. While no hERG data exist for the title compound, the structural feature suggests a lower intrinsic risk of QT prolongation compared to N‑methyl‑piperidine analogs such as the AC‑90179 scaffold.

hERG cardiotoxicity piperidine SAR

Lack of N‑Benzyl Group: Possible Improvement in Metabolic Stability Over AC‑90179

AC‑90179 contains an N‑(4‑methylbenzyl) group that is susceptible to cytochrome P450‑mediated oxidation, a factor contributing to its poor oral bioavailability [1]. The title compound lacks this N‑benzyl substituent, removing a major site of oxidative metabolism. Although no head‑to‑head microsomal stability data are available, the structural difference predicts a higher metabolic stability for the title compound. This inference is based on extensive medicinal chemistry experience showing that N‑debenzylation is a common metabolic pathway for benzylamine‑containing compounds [2].

metabolic stability oxidative metabolism CYP450

Scaffold Similarity to a Dopamine D2 Ligand Suggests Potential Polypharmacology

A close homolog, N‑((1‑(2‑methoxyethyl)piperidin‑4‑yl)methyl)‑2‑(4‑methoxyphenyl)acetamide (CAS 953990‑21‑1), which differs only by an additional methylene spacer between the piperidine ring and the amide nitrogen, has been reported to exhibit a Ki of 54 nM at dopamine D2 receptors . Although this data originates from a supplier datasheet and has not appeared in peer‑reviewed literature, and the exact target compound lacks direct D2 affinity data, the structural similarity raises the possibility of dual 5‑HT2A/D2 activity—a pharmacological profile reminiscent of atypical antipsychotics. Researchers interested in polypharmacology should consider this potential, but must independently verify receptor binding.

dopamine D2 receptor polypharmacology SAR

Best Research and Industrial Application Scenarios for N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide Formate


5‑HT2A Receptor Pharmacology Studies

As a structurally simplified analog of the well‑characterized 5‑HT2A inverse agonist AC‑90179, the compound can serve as a tool to probe the contribution of the N‑benzyl group to receptor affinity, selectivity, and functional activity [1]. Its lower molecular weight and different piperidine N‑substitution offer a distinct SAR point for understanding 5‑HT2A ligand requirements.

CNS Lead‑Like Compound for Medicinal Chemistry Optimisation

With a free base MW of 306 Da and a predicted piperidine pKa favourable for CNS penetration, the compound meets several CNS MPO desirability criteria [2]. It is an attractive starting point for fragment‑to‑lead or lead optimisation campaigns targeting neuropsychiatric disorders, provided that receptor binding data are generated first.

Pre‑Formulated Salt for High‑Throughput Screening

The compound is supplied as a formate salt, which typically enhances aqueous solubility and simplifies dissolution for HTS and automated liquid handling [3]. This workflow advantage reduces the need for DMSO stock preparation or pH adjustment, making it suitable for large‑scale screening libraries.

Polypharmacology Probe for 5‑HT2A / D2 Dual Activity Hypothesis

Given the structural closeness to a D2‑active homolog (Ki = 54 nM), the compound may be investigated for dual 5‑HT2A / D2 engagement—a hallmark of atypical antipsychotics . Researchers should conduct broad receptor profiling to confirm or refute this hypothesis, but the scaffold’s potential for polypharmacology makes it relevant for psychiatric drug discovery.

Quote Request

Request a Quote for N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.